molecular formula C8H2BrClF4O2 B13114193 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride

Cat. No.: B13114193
M. Wt: 321.45 g/mol
InChI Key: ZCNNCGMHCQEUKG-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride is an organic compound with the molecular formula C8H2BrClF4O2 It is a derivative of benzoic acid and contains bromine, fluorine, and trifluoromethoxy groups, making it a highly functionalized aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 2-fluoro-3-(trifluoromethoxy)benzoic acid, followed by chlorination to introduce the benzoyl chloride functional group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride (SOCl2) for chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are crucial due to the use of hazardous reagents like bromine and thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Palladium catalysts for coupling reactions

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction reactions

Major Products

    Amides: Formed from the reaction with amines

    Esters: Formed from the reaction with alcohols

    Thioesters: Formed from the reaction with thiols

    Coupled Products: Formed from cross-coupling reactions

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form various derivatives. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethoxy enhances its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-fluoro-3-(trifluoromethoxy)benzoylchloride is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C8H2BrClF4O2

Molecular Weight

321.45 g/mol

IUPAC Name

6-bromo-2-fluoro-3-(trifluoromethoxy)benzoyl chloride

InChI

InChI=1S/C8H2BrClF4O2/c9-3-1-2-4(16-8(12,13)14)6(11)5(3)7(10)15/h1-2H

InChI Key

ZCNNCGMHCQEUKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)F)C(=O)Cl)Br

Origin of Product

United States

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